Darwinol

Description

Significance of Investigating the Chemical Compound Darwinol within Chemical Biology

Investigating chemical compounds like this compound is significant within chemical biology, an interdisciplinary field that applies chemical principles and techniques to explore and manipulate biological systems. gesundheitsindustrie-bw.deaiu.edu Small molecules, such as this compound, serve as valuable tools in chemical biology research to probe and understand complex biological processes. gesundheitsindustrie-bw.deaiu.edu The study of this compound's interactions with biological targets, such as its observed interaction in docking studies with Human FFAR2, exemplifies its relevance in this field. pharmaexpert.ru Furthermore, the identification of this compound in biological samples, such as human semen, highlights its potential biological roles and underscores the importance of chemical biology approaches in unraveling the molecular composition and function of biological systems. mdpi.com Research into natural products, including terpenoids found in various organisms, represents a key area within chemical biology aimed at discovering novel bioactive molecules. researchgate.net

Historical Trajectories and Foundational Discoveries Pertaining to Complex Chemical Compounds

The study of complex chemical compounds has a rich historical trajectory, providing the foundation for current investigations into molecules like this compound. Early advancements in chemistry, such as John Dalton's atomic theory in the 19th century and the development of chemical nomenclature by Antoine Lavoisier, were fundamental in establishing the basis for understanding the composition and structure of chemical substances. wikipedia.org The systematic study of coordination compounds, pioneered by Alfred Werner in the early 20th century, revolutionized the understanding of how atoms bond and arrange in complex structures. solubilityofthings.combritannica.com Significant milestones in organic chemistry, including the synthesis of complex natural products, have continuously pushed the boundaries of chemical understanding and technique. nso-journal.org These historical developments laid the groundwork for isolating, characterizing, and synthesizing complex molecules found in nature, paving the way for the investigation of compounds like this compound.

Overview of Current Research Paradigms and Challenges in Chemical Compound Studies

Current research paradigms in the study of chemical compounds are increasingly characterized by the integration of advanced technologies and interdisciplinary approaches. High-throughput screening allows for the rapid assessment of large libraries of compounds for biological activity. Computational methods, including molecular docking and virtual screening, play a crucial role in predicting interactions between compounds and biological targets, aiding in the identification of potential hits. pharmaexpert.runih.gov Automation and artificial intelligence (AI) are transforming chemical research by enhancing efficiency and accuracy in areas such as synthetic planning and property prediction. nso-journal.orgaip.org Despite these advancements, challenges remain in understanding the intricate behavior of compounds within complex biological systems and efficiently navigating the vast chemical space to discover molecules with desired properties. nih.govacs.org The study of protein-ligand interactions and the identification of bioactive molecules represent active areas within these modern research paradigms. pharmaexpert.runih.gov

Interdisciplinary Relevance of this compound Research Across Chemical and Biological Sciences

The study of this compound exemplifies the interdisciplinary relevance of chemical compound research across the chemical and biological sciences. Chemical biology, at its core, represents the convergence of these disciplines, utilizing chemical tools to address biological questions. gesundheitsindustrie-bw.deaiu.edunih.govsolubilityofthings.compasteur.frlumc.nl Research involving this compound spans various areas: its identification and structural characterization rely on analytical and organic chemistry techniques; understanding its natural occurrence involves biology and biochemistry; and investigating its interactions with biological targets falls within the realm of chemical biology and pharmacology. hmdb.camdpi.compharmaexpert.ru The broader context of chemical biology highlights how understanding the chemical properties and activities of compounds is crucial for advancements in fields such as drug discovery, diagnostics, and genetic engineering. aiu.edunih.govsolubilityofthings.comsolubilityofthings.com Thus, research on specific compounds like this compound contributes to the broader understanding at the interface of chemistry and biology.

Detailed Research Findings

This compound has been identified as a bicyclic monoterpene in the metabolomics analysis of human semen. mdpi.com This finding suggests its presence and potential role within this biological fluid, although the specific implications require further investigation.

In computational studies exploring protein-ligand interactions, this compound has been included in virtual screening against Human FFAR2. pharmaexpert.ru The study reported a Vina score of -6.6 for this compound in this context, indicating a predicted binding affinity. pharmaexpert.ru This type of research is crucial for identifying potential molecular interactions and can guide further experimental studies.

It is important to distinguish this compound (a monoterpenoid) from Darwinolide (a diterpene). Darwinolide, isolated from the Antarctic sponge Dendrilla membranosa, has shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilm. researchgate.net While both are terpenoids, their structures and reported biological activities differ, highlighting the diversity within this class of natural products.

Data Tables

Here is a table summarizing key identifiers and properties of this compound based on available data:

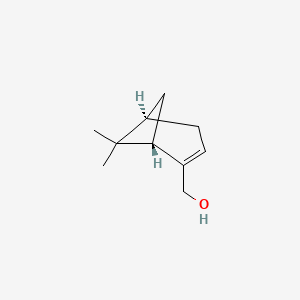

| Property | Value | Source |

| Chemical Formula | C10H16O | hmdb.canih.gov |

| Average Molecular Weight | 152.2334 | hmdb.ca |

| Monoisotopic Molecular Weight | 152.120115134 | hmdb.ca |

| IUPAC Name | [(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methanol | hmdb.ca |

| Traditional Name | [(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methanol | hmdb.ca |

| CAS Registry Number | 6712-78-3 | hmdb.ca |

| PubChem CID | 636475 | nih.gov |

| HMDB ID | HMDB0035125 | hmdb.ca |

| Chemical Taxonomy Class | Bicyclic monoterpenoids | hmdb.ca |

A study investigating protein-ligand complexes reported the following Vina score for this compound when screened against Human FFAR2:

| Compound Name | Target | Vina Score | Source |

| This compound | Human FFAR2 | -6.6 | pharmaexpert.ru |

Structure

3D Structure

Properties

IUPAC Name |

[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBQNMWIQKOSCS-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC=C([C@H]1C2)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318068 | |

| Record name | (+)-Myrtenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

106.00 to 107.00 °C. @ 14.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Darwinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6712-78-3 | |

| Record name | (+)-Myrtenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6712-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Myrtenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Darwinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Discovery and Isolation Methodologies for the Chemical Compound Darwinol

Strategies for Identifying Novel Chemical Compounds in Biological Systems

Identifying novel chemical compounds in biological systems typically involves systematic approaches to explore biodiversity and screen for interesting molecules. These strategies can be broadly categorized into bioprospecting, targeted screening, and untargeted discovery platforms.

Bioprospecting and Ecological Sampling Methodologies

Bioprospecting involves the systematic search for valuable compounds from living organisms and their ecosystems. hilarispublisher.comthepharmajournal.com This approach recognizes that nature is a rich source of chemically diverse molecules that have evolved over millions of years, often possessing unique biological activities. nih.govqut.edu.au Ecological sampling is a crucial component of bioprospecting, involving the collection of biological materials from diverse environments, including terrestrial plants, marine organisms, microorganisms (bacteria, fungi), and even extreme habitats. hilarispublisher.com The rationale behind ecological sampling is often guided by ecological observations, such as defense mechanisms in organisms or unique adaptations to specific environments, which may indicate the presence of novel bioactive compounds. nih.govqut.edu.au For instance, studies have indicated that chemical defenses can be more potent in tropical marine organisms, suggesting these regions may be richer in diverse bioactive metabolites. nih.govqut.edu.au

Targeted Screening Approaches

Targeted screening approaches focus the search for new compounds based on a specific biological target or a known class of compounds. This can involve screening natural product extracts or fractions against a particular enzyme, receptor, or cellular pathway known to be involved in a disease process. nih.govhilarispublisher.com Alternatively, if a certain structural motif is hypothesized to be present, screening methods sensitive to that structure can be employed. Targeted screening can be guided by traditional knowledge (ethnobotany) or by prior research indicating potential sources of compounds with desired activities. thepharmajournal.comresearchgate.net This approach is more hypothesis-driven compared to untargeted methods. nih.gov High-throughput screening (HTS) platforms are often integrated into targeted screening to rapidly assess large numbers of samples or compounds against the chosen target. nih.govvipergen.com

Untargeted Discovery Platforms

Untargeted discovery platforms, often utilizing 'omics' technologies like metabolomics, aim to identify as many chemical compounds as possible within a biological sample without pre-selecting for a specific target or compound class. nih.govpnas.orgcnpem.br This approach provides a comprehensive view of the chemical composition of an extract. nih.govcnpem.br Advanced analytical techniques, particularly high-resolution mass spectrometry (MS), are central to untargeted metabolomics, allowing for the detection and characterization of a wide range of metabolites. nih.govpnas.orgcnpem.br By analyzing complex extracts, untargeted methods can reveal novel compounds that might be missed by targeted approaches. pnas.orgcnpem.br Integrating untargeted metabolomics with biological screening data can help correlate specific chemical features with observed biological activities, facilitating the identification of the active compounds within complex mixtures. pnas.orgcnpem.brnih.govspectroscopyeurope.com

Advanced Separation Techniques for the Isolation of the Chemical Compound Darwinol

Once a potential source of this compound is identified and an extract showing relevant activity or chemical features is obtained, the next critical step is the isolation and purification of the compound from the complex mixture. This requires advanced separation techniques. hilarispublisher.comsdiarticle5.commdpi.com

High-Resolution Chromatographic Separations (e.g., HPLC, UHPLC, GC)

Chromatography is a fundamental technique for separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase. hilarispublisher.comsdiarticle5.com High-resolution chromatographic techniques are essential for isolating pure compounds from complex natural product extracts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique that offers high resolution and sensitivity for separating and quantifying natural products. hilarispublisher.comchromtech.com It involves pumping a liquid sample through a column packed with a stationary phase under high pressure. hilarispublisher.com Various stationary phases and mobile phases can be used depending on the polarity and properties of the target compound. sdiarticle5.comchromtech.com

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC is an advanced form of HPLC that utilizes smaller particle sizes in the stationary phase and operates at even higher pressures. chromtech.comchromatographyonline.comchromatographytoday.com This results in faster analysis times, higher resolution separations, and increased sensitivity compared to traditional HPLC, making it particularly useful for complex samples. chromtech.comchromatographyonline.comchromatographyonline.com

Gas Chromatography (GC): GC is employed for the analysis and separation of volatile and thermally stable natural products. hilarispublisher.com The sample is vaporized and transported through a heated column by an inert gas mobile phase, separating compounds based on their boiling points and interactions with the stationary phase. hilarispublisher.comvbspu.ac.in GC is often coupled with mass spectrometry (GC-MS) for compound identification.

These techniques, often used in combination, allow for the separation of individual compounds within an extract based on their physicochemical properties. hilarispublisher.comsdiarticle5.com The choice of chromatographic method and specific parameters (e.g., column type, mobile phase gradient) is optimized based on the characteristics of the target compound and the complexity of the mixture.

Preparative Scale Isolation Methodologies

While analytical chromatography (like HPLC and UHPLC) is used for analysis and method development, preparative scale isolation techniques are necessary to obtain sufficient quantities of the pure compound for structural elucidation, biological testing, and further studies. hilarispublisher.comnatpro.com.vnresearchgate.netresearchgate.net Preparative chromatography involves using larger columns and higher sample loads compared to analytical scale. natpro.com.vnresearchgate.netresearchgate.net

Preparative HPLC (Prep-HPLC) is a common method for isolating natural products at the milligram to gram scale. natpro.com.vnresearchgate.netresearchgate.net It operates on the same principles as analytical HPLC but is designed for higher sample throughput. researchgate.net Other preparative techniques include preparative thin-layer chromatography (TLC) and various forms of column chromatography, such as silica gel or reversed-phase column chromatography, often used as initial purification steps before higher-resolution techniques. hilarispublisher.comsdiarticle5.comnatpro.com.vn The goal of preparative isolation is to obtain this compound in a highly pure form, free from other co-eluting compounds present in the original biological extract. waters.com The process often involves multiple rounds of separation using different chromatographic modes or conditions to achieve the desired purity. natpro.com.vn

Biosynthetic Pathways and Synthetic Endeavors of the Chemical Compound Darwinol

Elucidation of Natural Biosynthetic Routes to the Chemical Compound Darwinolide

The natural biosynthesis of Darwinolide in marine organisms, particularly sponges, involves a series of enzymatic transformations acting on isoprenoid precursors. Understanding these routes is crucial for potential biomimetic synthesis and the discovery of novel enzymes.

Investigation of Enzymatic Catalysis and Biotransformations

The biosynthesis of Darwinolide is hypothesized to originate from a spongian precursor, likely following a gracilane pathway similar to other metabolites found in Dendrilla membranosa. nih.gov This process involves enzymatic catalysis to construct the characteristic rearranged spongian skeleton. Proposed steps include a ring-expansion rearrangement, specifically a C-8/C-14 bond migration to C-7, which is distinct from the C-8 to C-7 methyl shift observed in the biosynthesis of other related spongian diterpenes like 9,11-dihydrogracilin, membranolide, and tetrahydroaplysulphurin. nih.gov

While specific enzymes directly responsible for each step in Darwinolide biosynthesis are still under investigation, studies on the biosynthesis of other natural products with complex ring systems provide insights into the types of enzymatic transformations potentially involved. For instance, the biosynthesis of aurovertin E involves a flavin-dependent mono-oxygenase and an epoxide hydrolase that iteratively transform a polyene precursor into a complex scaffold, suggesting the role of oxidases and hydrolases in similar marine natural product pathways. acs.org Proposed biosynthetic pathways for Dendrilla membranosa diterpene metabolites involve concerted cascades, potentially initiated by enzymatic removal of specific hydrogens and followed by stereospecific ring opening of epoxides. acs.orgresearchgate.netresearchgate.net These enzymatic reactions are critical in establishing the stereochemistry and unique ring system of Darwinolide.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The biosynthesis of complex natural products in marine organisms is typically governed by biosynthetic gene clusters (BGCs), which encode the necessary enzymes and regulatory elements. While the complete BGC specifically responsible for Darwinolide biosynthesis has not been fully characterized in the provided literature snippets, research in marine natural product biosynthesis involves the identification and analysis of such clusters. Phylogenomic analyses are employed to gain evolutionary insights into BGCs in sponges, which can also shed light on the genetic basis of secondary metabolite production. researchgate.net The fact that Darwinolide likely originates from a known gracilane pathway suggests that its biosynthesis is linked to a BGC responsible for this class of compounds. nih.gov Future research in this area would likely involve genome sequencing and analysis of Dendrilla membranosa to identify the specific genes encoding the enzymes involved in the unique ring expansion and other late-stage modifications leading to Darwinolide.

Intermediates and Mechanistic Studies of Biosynthetic Pathways

Mechanistic studies of Darwinolide biosynthesis propose a pathway involving a spongian precursor undergoing a ring expansion. nih.govresearchgate.netresearchgate.net Two potential paths have been suggested for the formation of the seven-membered ring: a concerted fashion involving a β-epoxide or a mechanism involving one or more carbocation intermediates to achieve the required stereochemistry. acs.orgresearchgate.netresearchgate.net This ring expansion, a C-8/C-14 bond migration to C-7, is a key step that differentiates Darwinolide biosynthesis from that of other related spongian diterpenes. nih.gov

Studies on the biosynthesis of other natural products containing tetrahydrofuran rings, a motif present in Darwinolide, have identified intermediates such as tetrahydrofuranyl polyenes that undergo subsequent enzymatic transformations like epoxidation and ring opening. acs.org While not directly confirmed for Darwinolide, this suggests that similar oxygenated intermediates and cascade reactions could be involved in the formation of its fused tetrahydrofuran rings. Further detailed mechanistic studies, potentially involving isotopically labeled precursors and in vitro enzymatic assays, would be necessary to fully elucidate the intermediates and precise reaction mechanisms involved in the natural biosynthesis of Darwinolide.

Chemoenzymatic and Semi-Synthetic Approaches to Darwinolide Analogs

Given the complexity of Darwinolide's structure and the challenges associated with its isolation from natural sources, chemoenzymatic and semi-synthetic approaches offer valuable alternatives for obtaining Darwinolide and generating analogs for further study.

Enzyme-Mediated Transformations for Structural Diversification

Enzymes can be employed in synthetic strategies to perform specific chemical transformations with high selectivity, which is particularly advantageous for complex molecules like Darwinolide. In the total synthesis of (+)-Darwinolide reported by Christmann's group, an enzymatic resolution step using Candida rugosa lipase was employed to obtain an enantio-enriched intermediate, highlighting the utility of enzymes in accessing chiral building blocks. fu-berlin.deorganic-chemistry.org

Beyond providing chiral intermediates, enzymes can also be used for structural diversification of natural products or synthetic intermediates. While specific enzymatic transformations for creating Darwinolide analogs are not detailed in the provided snippets, the broader field of chemoenzymatic synthesis utilizes enzymes like oxidoreductases, hydrolases, and transferases to introduce functional groups or modify existing ones with high precision. rsc.orgrsc.org This approach can facilitate the creation of diverse analog libraries for structure-activity relationship studies.

Structural Characterization and Advanced Analytical Chemistry of the Chemical Compound Darwinol

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Chemical Compound Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing insights into the number and types of atoms, as well as their connectivity. For Darwinolide (C22H32O5), 1H and 13C NMR spectroscopy have been utilized. The 13C NMR spectrum of Darwinolide in CDCl3 displayed correlations in the heteronuclear single quantum coherence (HSQC) spectrum, indicative of six quaternary, five methine, six methylene, and five methyl carbons. The methyl group signals observed in the 1H NMR spectrum were reported as similar to those of other spongian diterpenes. Specific NMR signals, including downfield singlet and doublet signals, have been observed, with a signal at δ 5.93 attributed to a roughly 90° dihedral angle. Heteronuclear multiple bond correlations (HMBC) have been crucial in establishing the structure, such as correlations of H-1 to C-1, C-5, C-9, and C-10, which helped establish the trimethyl core tricyclic ring system. Correlations were also observed between H-15 (δ 3.93) and C-7, C-8, C-13, and C-15.

In the context of metabolomics studies involving the bicyclic monoterpene Darwinol (C10H16O), 1H NMR has been used for analysis, although it is noted that NMR is less sensitive than mass spectrometric approaches and typically requires higher concentrations of analytes, at least in the µM range. Water suppression schemes like excitation sculpting, "watergate," or presaturation are available for use with highly abundant water in aqueous samples, although they may alter signals near the water resonance or reduce the intensity of exchangeable groups. T2 filters, such as the Carr–Purcell–Meiboom–Gill (CPMG) scheme, are often employed to suppress broad lines from substances like proteins, or diffusion-based schemes can be used to suppress low-molecular-weight substances if high-molecular-weight substances are of interest.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of a compound. For Darwinolide (C22H32O5), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine its chemical formula as C22H32O5, based on the observed m/z 377.2356 [M + H]+, which was in close agreement with the calculated mass of 377.2328. Additional ions observed in the HRESIMS included m/z 317.2134 [M – HOAC + H]+, 335.2246 [M – OAc + H2O]+, 394.2588 [M + H2O]+, 633.4160 [2(M-HOAc) + H]+, and 775.4423 [2 M + Na]+.

Tandem Mass Spectrometry (MS/MS) provides fragmentation patterns that are valuable for structural confirmation and molecular fingerprinting. While specific MS/MS fragmentation data for Darwinolide was not detailed in the provided results, LC-MS/MS is a widely used technique for characterizing complex biological samples and detecting a high number of metabolites. Predicted LC-MS/MS spectra for the bicyclic monoterpene this compound (C10H16O) at different collision energies (10V, 20V, 40V) are available in databases. GC-MS is also a valuable aid for identifying unknown peaks and confirming the identification and purity of identified compounds, particularly for volatile compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic molecular vibrations.

For Darwinolide (C22H32O5), IR spectroscopy (thin film) showed characteristic absorption bands at 3049, 2921, 1756, 1636, 1372, and 1234 cm⁻¹. The band at 1756 cm⁻¹ is indicative of a carbonyl group, likely an ester or lactone, consistent with the proposed structure of Darwinolide as a diterpene with ester functionalities.

In general, IR spectroscopy is considered the method of choice for detecting polar functional groups such as C=O or O-H. However, the intense water band in aqueous samples can be a significant problem in IR, particularly for quantitative analysis, although methods like attenuated total reflection (ATR) can help suppress water signals.

Raman spectroscopy is more suitable for monitoring less polar functional groups such as C-C or C-H vibrations. Both IR and Raman spectroscopy monitor vibrations on a molecular level, and the energy required to bend, stretch, or distort a bond is characteristic of specific functional groups, allowing for their identification. While a Raman spectrum of "sample 7 (C. Darwin...)" was mentioned in the context of analyzing cellulose in old books, specific Raman data for either this compound or Darwinolide was not provided in the context of their chemical characterization.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for separating components in a mixture, assessing purity, and quantifying the amount of a specific compound.

Advanced Liquid Chromatography (LC) Applications (e.g., UPLC, 2D-LC)

Liquid Chromatography (LC), particularly advanced techniques like Ultra-Performance Liquid Chromatography (UPLC), is widely used for the analysis of a broad range of compounds, including relatively polar and non-volatile substances. LC-MS is considered a powerful approach to characterize complex biological samples and detects the highest number of metabolites compared to other techniques like NMR.

UPLC offers significant advantages over traditional HPLC, including enhanced speed, resolution, and sensitivity by utilizing smaller particle sizes (less than 2 µm) and operating at higher pressures. This allows for faster analysis times and improved separation efficiency. UPLC is applicable for high-throughput analysis, routine quality control, and the analysis of small molecules.

While specific applications of 2D-LC for this compound or Darwinolide were not detailed in the search results, 2D-LC is a powerful technique for analyzing complex mixtures by coupling two separation dimensions, offering enhanced peak capacity and resolution.

In metabolomics studies, UPLC systems coupled to high-resolution mass spectrometers (e.g., Orbitrap) have been used to reveal a large number of metabolic features in biological samples, which can include compounds like the bicyclic monoterpene this compound.

Gas Chromatography (GC) for Volatile Metabolite Profiling

Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds. It is often coupled with Mass Spectrometry (GC-MS) for compound identification and quantification. GC-MS is a valuable aid for identifying unknown peaks and confirming the identification and purity of identified compounds.

GC analysis has been applied in metabolomics studies to analyze various metabolites, and derivatization is often needed to enhance the volatility of analytes for GC analysis. While the bicyclic monoterpene this compound (C10H16O) is a monoterpenoid and potentially amenable to GC analysis, the search results primarily mention its detection via LC-MS in metabolomics contexts. GC is particularly suitable for analyzing volatile metabolites.

Detailed Hydrocarbon Analysis (DHA) is a GC-based technique used to determine the composition of individual hydrocarbons in fuels, highlighting the capability of GC for separating and identifying components in complex volatile mixtures.

| Compound Name | Chemical Formula | Analytical Technique(s) Mentioned | Key Findings/Data |

| This compound (Monoterpene) | C10H16O | NMR, LC-MS, GC-MS (predicted) | Detected as a bicyclic monoterpene metabolite in metabolomics; Predicted GC-MS and LC-MS/MS spectra available. |

| Darwinolide (Diterpene) | C22H32O5 | NMR (1H, 13C, HSQC, HMBC), HRESIMS, IR, Crystallography | 13C NMR showed 6 quaternary, 5 methine, 6 methylene, 5 methyl carbons; HRESIMS m/z 377.2356 [M + H]+; IR bands at 3049, 2921, 1756, 1636, 1372, 1234 cm⁻¹. |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex chemical samples. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are prominent examples used for comprehensive chemical profiling. These techniques are crucial for separating components in a mixture before their detection and identification by mass spectrometry. lcms.cznih.govshimadzu.comnih.govcreative-proteomics.com

GC-MS is typically employed for volatile and thermally stable compounds, utilizing electron ionization (EI) for fragmentation and detection. shimadzu.com Predicted GC-MS spectra for this compound are available, indicating its suitability for this type of analysis, particularly for detecting volatile or semi-volatile forms. hmdb.ca

LC-MS, on the other hand, is more versatile and suitable for a wider range of compounds, including polar and less volatile substances, often employing softer ionization techniques like electrospray ionization (ESI). shimadzu.comcreative-proteomics.com this compound has been identified as a metabolite in studies utilizing LC-MS, highlighting its presence in biological samples and the utility of this technique for its detection in complex matrices such as human semen. mdpi.com

The combination of both LC-MS and GC-MS provides a more comprehensive coverage of the diverse chemical classes present in a sample, enabling a more complete phytochemical fingerprint. lcms.cznih.govcreative-proteomics.com This is particularly important when analyzing natural extracts or biological samples where this compound might be present alongside numerous other compounds.

Data Processing and Chemoinformatic Tools for this compound Characterization

The large volumes of data generated by hyphenated techniques necessitate advanced data processing and chemoinformatic tools for effective analysis and structural characterization. Chemoinformatics is an interdisciplinary field that applies computational methods to chemical data, playing a crucial role in analyzing and interpreting complex analytical results. nih.govmdpi.comlongdom.orgresearchgate.net

Chemoinformatic tools aid in managing chemical databases, processing spectroscopic data, and facilitating the identification and structural elucidation of compounds like this compound. longdom.orgresearchgate.net These tools are essential for transforming raw data into meaningful chemical information and knowledge. nih.gov

Multivariate Statistical Analysis of Spectroscopic Data

Multivariate statistical analysis (MSA) is a powerful approach for extracting meaningful information from complex spectroscopic datasets. youtube.comconicet.gov.argatan.comamazon.comnih.gov Techniques such as Principal Component Analysis (PCA) are used for exploratory data analysis, helping to visualize potential data structures, identify outliers, and reduce the dimensionality of the data. conicet.gov.ar

In the context of structural characterization, MSA can be applied to analyze variations in spectroscopic data (e.g., MS fragmentation patterns, NMR shifts) of related compounds or samples containing this compound. This can help in identifying key spectral features correlated with the presence or concentration of this compound or in differentiating between closely related isomers. While specific multivariate analyses solely focused on this compound's spectroscopic data for structural elucidation were not detailed in the search results, the general applicability of MSA to spectroscopic data for compound characterization and classification is well-established. conicet.gov.arnih.gov

An example of how spectroscopic data might be analyzed using MSA is in comparing the spectral profiles of different samples to identify variations related to the presence of specific metabolites, which could include this compound. mdpi.com

Automated Structure Elucidation Algorithms

Modern automated structure elucidation systems can utilize machine learning models trained on extensive spectroscopic datasets to predict structural connectivity and rank potential candidates. chemrxiv.orgrsc.orgrsc.org Some algorithms are database-independent, building structures from spectral fragments, while others utilize databases like PubChem for candidate matching and verification. nih.govrsc.org

For a compound like this compound, automated structure elucidation algorithms could process combined spectroscopic data (e.g., predicted GC-MS data hmdb.ca and experimental NMR data if available mdpi.com) to propose its bicyclic monoterpenoid structure (C10H16O). nih.govhmdb.ca These algorithms evaluate the consistency of proposed structures with the experimental data, providing a more efficient and potentially accurate approach to confirming or determining the structure of unknown or complex molecules.

The integration of automated structure elucidation with hyphenated techniques and multivariate data processing forms a powerful workflow for the comprehensive structural characterization of chemical compounds in diverse samples.

Molecular Mechanisms of Action and Biological Roles of the Chemical Compound Darwinol

Elucidating Molecular Targets and Interactions

Understanding how Darwinol interacts with biological molecules is crucial for determining its potential effects. Investigations into its molecular targets and binding characteristics provide insight into its possible mechanisms of action.

Protein-Ligand Binding and Receptor Interactions

Studies utilizing computational methods such as molecular docking have explored the potential of this compound to bind to protein targets. One such investigation examined the interaction of this compound with Human FFAR2, reporting a Vina score of -6.6. pharmaexpert.ru This suggests a potential binding affinity, although further experimental validation is required to confirm this interaction and its biological significance. The binding of ligands to receptors can involve specific interactions like hydrogen bonds and hydrophobic interactions, which contribute to binding affinity, orientation, and specificity. pharmaexpert.ru

Enzyme Inhibition or Activation Kinetics

Based on the available search results, detailed research findings specifically describing the enzyme inhibition or activation kinetics of this compound were not identified.

Nucleic Acid Binding and Modulation

Information regarding the direct binding of this compound to nucleic acids or its modulation of their function was not found in the consulted literature.

Modulation of Cellular Signaling Pathways

While the modulation of cellular signaling pathways is a critical aspect of many bioactive compounds, specific research detailing how this compound directly influences particular cellular signaling cascades was not extensively available in the provided search results. General principles of cellular communication involve extrinsic signals binding to receptors, triggering intracellular transduction processes that lead to cellular responses through the activation of effector molecules and modulation of gene expression. open.edu Various signaling pathways, such as MAPK, NF-κB, PI3K/Akt, and Wnt, play fundamental roles in cellular processes and can be modulated by various compounds. nih.govmdpi.com However, the specific effects of this compound on these or other pathways require further investigation.

Cellular and Subcellular Effects of the Chemical Compound this compound (In Vitro Studies)

In vitro studies are essential for evaluating the effects of chemical compounds on cells and their components. Research on this compound has included its detection in biological samples and some preliminary associations with cellular states.

Analysis of Cellular Phenotypes and Responses

This compound has been detected in human seminal plasma through metabolomics studies utilizing techniques such as 1H NMR. mdpi.comqucosa.denih.govresearchgate.net Its presence in seminal plasma has been explored in the context of identifying potential biomarkers for male infertility disorders. mdpi.comqucosa.denih.govresearchgate.net For instance, this compound was mentioned as a potential marker for patients with TESE-negative azoospermia. mdpi.comqucosa.deresearchgate.net These findings suggest a potential biological role or association of this compound within the male reproductive system. However, detailed in vitro studies specifically analyzing the comprehensive cellular phenotypes and responses of various cell types upon treatment with this compound, such as proliferation, differentiation, or metabolic changes, were not extensively described in the provided search results. Research on cellular phenotypes and responses in vitro often involves analyzing differentiation processes and the influence of environmental factors and molecular interactions on cell behavior. nih.govnih.gov

Investigations into Organelle-Specific Localization and Function

Investigations into the specific organelle localization and function of this compound are limited based on available information. The Human Metabolome Database lists potential biological locations for this compound, including membrane, extracellular space, cytoplasm, and cell membrane hmdb.ca. Beyond these general cellular compartments, detailed studies specifically mapping this compound to particular organelles such as mitochondria, endoplasmic reticulum, or Golgi apparatus, and elucidating its specific functions within these compartments, were not identified in the reviewed literature. While general methods and databases exist for studying protein subcellular localization and function ebi.ac.ukelifesciences.orgpsu.edunih.govdknet.org, specific data pertaining to this compound's organelle-specific activities remains to be thoroughly documented.

Role in Complex Biological Systems (Non-Clinical In Vivo Models)

The role of this compound in complex biological systems, particularly within the scope of non-clinical in vivo models designed to assess its biological activities or therapeutic potential, is not extensively detailed in the available search results. Non-clinical in vivo studies are typically employed in drug development to evaluate pharmacokinetics, pharmacodynamics, and toxicology in relevant animal models nih.goveuropa.eucreativebiolabs.neteuropa.eu. While this compound has been identified in biological samples such as human semen as a potential biomarker mdpi.com, comprehensive research specifically investigating its effects, mechanisms, or roles in established non-clinical in vivo models was not found. The mention of this compound in a study involving docking with the protein Human FFAR2 suggests potential molecular interactions that could be explored in biological systems pharmaexpert.ru, but this does not constitute data from a complex in vivo model study.

Ecological and Environmental Significance

Inter-organismal Communication and Chemical Ecology

Information specifically linking this compound to inter-organismal communication or its role within the broader field of chemical ecology is not provided in the search results. Chemical ecology explores the role of chemical signals and cues in mediating interactions between organisms wur.nlfrontiersin.orgnih.gov. While monoterpenoids, as a class, are often involved in such chemical communication, particularly in plant-insect interactions wur.nl, the specific function of this compound as a signaling molecule between different organisms was not described in the reviewed literature. The concept of microbial symbionts influencing chemical communication in hosts is an active area of research mdpi.com, but no connection to this compound was found.

Future Directions and Advanced Research Perspectives for the Chemical Compound Darwinol

Leveraging Omics Technologies for Deep Insights into Darwinol Biology

The suite of omics technologies, including metabolomics, proteomics, and transcriptomics, offers a powerful toolkit to investigate the role of this compound in biological systems. These approaches can provide a holistic view of the molecular landscape associated with this compound, from its chemical context to its influence on protein expression and gene regulation.

Metabolomics and Chemical Fingerprinting

Metabolomics, the large-scale study of small molecules, has already played a role in identifying this compound in complex biological samples. For instance, untargeted metabolomic profiling has detected this compound in human seminal plasma, where its presence may serve as a potential biomarker. nih.govresearchgate.netmdpi.com Furthermore, this compound has been identified in metabolomic analyses of brain tissue, suggesting a potential role in neurological processes. biorxiv.org

Chemical fingerprinting, a branch of metabolomics, can be a powerful tool for the quality control and authentication of natural products containing this compound. This technique generates a characteristic chemical profile, or "fingerprint," of a sample. For plant species known to produce this compound, such as those from the genera Darwinia and Eriostemon, as well as in cardamom leaves, chemical fingerprinting could be employed to standardize extracts for research or commercial purposes. dokumen.pubresearchgate.net By comparing the metabolomic fingerprints of different plant populations or extraction batches, researchers can ensure consistency and identify key chemical markers associated with this compound content.

Table 1: Reported Occurrences of this compound in Biological Samples

| Biological Source | Sample Type | Analytical Method | Reference |

|---|---|---|---|

| Darwinia grandiflora | Essential Oil | Not Specified | dokumen.pub |

| Eriostemon coxii | Essential Oil | Not Specified | dokumen.pub |

| Myrtus communis | Essential Oil | Not Specified | scribd.com |

| Cardamom (Elettaria cardamomum) | Dried Leaves | GC-MS | researchgate.net |

| Human | Seminal Plasma | GC-MS | nih.govresearchgate.netmdpi.com |

| Mouse | Brain Tissue (Entorhinal Cortex) | Metabolomics | biorxiv.org |

Proteomics and Target Deconvolution

To understand the biological activity of this compound, it is crucial to identify its molecular targets within the cell. Proteomics, the study of the entire set of proteins, offers powerful methods for this "target deconvolution." Techniques such as affinity chromatography-mass spectrometry and thermal shift assays could be employed. In a hypothetical study, a derivative of this compound could be immobilized on a solid support to "pull down" its interacting proteins from a cell lysate. These proteins would then be identified by mass spectrometry. Such an approach could reveal enzymes, receptors, or other proteins whose functions are modulated by this compound, providing insights into its mechanism of action.

Table 2: Hypothetical Protein Targets of this compound Identified via Proteomic Screening

| Protein Target | Protein Class | Potential Biological Function | Method of Identification |

|---|---|---|---|

| Cytochrome P450 Enzyme | Oxidoreductase | Xenobiotic metabolism, steroid synthesis | Affinity Chromatography-Mass Spectrometry |

| G-protein Coupled Receptor | Receptor | Signal transduction | Cellular Thermal Shift Assay (CETSA) |

| Ion Channel | Transport Protein | Regulation of ion flow across membranes | Photoaffinity Labeling |

| Kinase | Transferase | Cellular signaling, regulation of cell cycle | Kinobeads Competition Assay |

Transcriptomics for Pathway Response Analysis

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how this compound affects gene expression. By treating cells or organisms with this compound and analyzing the resulting changes in the transcriptome, researchers can identify the signaling pathways and cellular processes that are modulated by the compound. For example, if this compound has anti-inflammatory properties, a transcriptomics study might reveal the downregulation of genes encoding pro-inflammatory cytokines and the upregulation of genes involved in anti-inflammatory responses. This information would not only corroborate its biological activity but also provide a deeper understanding of its molecular mechanism.

Synthetic Biology and Pathway Engineering for Enhanced Production or Diversification of this compound

The production of this compound from its natural sources can be limited by low yields and environmental variability. Synthetic biology and metabolic engineering offer a promising alternative for the sustainable and scalable production of this valuable monoterpenoid.

Heterologous Expression Systems for Biosynthesis

A key step towards the biotechnological production of this compound is the identification and transfer of its biosynthetic pathway into a suitable microbial host. While the specific enzymes responsible for this compound biosynthesis are currently unknown, a general strategy for their discovery would involve transcriptomic analysis of this compound-producing plants to identify candidate genes, followed by functional characterization of the encoded enzymes.

Once the biosynthetic genes are identified, they can be introduced into a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, which are commonly used for the production of terpenoids. These microorganisms can be engineered to provide the necessary precursor molecules and to express the this compound biosynthetic enzymes, thereby creating a microbial cell factory for its production.

Table 3: Potential Heterologous Hosts for this compound Production

| Host Organism | Advantages | Disadvantages |

|---|---|---|

| Escherichia coli | Rapid growth, well-established genetic tools, high-density fermentation | Endotoxin production, potential for protein misfolding |

| Saccharomyces cerevisiae | GRAS (Generally Recognized as Safe) status, robust for industrial fermentation, capable of post-translational modifications | Slower growth than bacteria, potential for lower product titers |

| Yarrowia lipolytica | High lipid content can aid in sequestering hydrophobic products, GRAS status | Less developed genetic toolkit compared to E. coli and S. cerevisiae |

| Synechococcus elongatus | Photosynthetic, can produce this compound from CO2 | Slower growth, requires light for cultivation |

Directed Evolution and Enzyme Engineering

Once a heterologous production system for this compound is established, its efficiency can be further improved through directed evolution and enzyme engineering. Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. For instance, the key enzymes in the this compound biosynthetic pathway could be subjected to random mutagenesis, and variants with improved catalytic activity or stability could be selected.

Enzyme engineering, on the other hand, involves making specific, targeted changes to an enzyme's structure to alter its function. This approach could be used to not only enhance the production of this compound but also to create novel derivatives with potentially improved or new biological activities. By modifying the active site of a key biosynthetic enzyme, it may be possible to generate a library of "unnatural" this compound analogs for further investigation.

Table 4: Hypothetical Targets for Enzyme Engineering in the this compound Biosynthetic Pathway

| Target Enzyme (Hypothetical) | Engineering Goal | Potential Outcome |

|---|---|---|

| Geranyl Diphosphate (B83284) Synthase | Increase precursor supply | Higher overall yield of this compound |

| Terpene Synthase | Improve catalytic efficiency (kcat/Km) | Increased rate of this compound production |

| Cytochrome P450 Monooxygenase | Alter substrate specificity | Generation of novel, functionalized this compound derivatives |

| Alcohol Dehydrogenase | Enhance enzyme stability | More robust and cost-effective bioprocess |

Engineering Non-Natural Analogs

The synthesis of non-natural analogs of this compound represents a pivotal step in transforming this natural product into a versatile chemical entity for research and therapeutic development. By systematically altering the this compound framework, researchers can probe the structure-activity relationships (SAR) that govern its biological effects. This process involves the targeted modification of functional groups, the alteration of stereochemistry, and the introduction of novel chemical moieties to enhance potency, selectivity, and pharmacokinetic properties.

The synthesis of such analogs can draw inspiration from methodologies applied to other complex natural products. For instance, synthetic strategies used to create derivatives of compounds like lupeol (B1675499) and resveratrol, where modifications have led to enhanced biological activities, can provide a roadmap for this compound derivatization. advancedsciencenews.commdpi.com The creation of a library of this compound analogs would be the first step in exploring a wider chemical space and identifying compounds with improved characteristics. The biological evaluation of these new molecules would then provide crucial data on how specific structural changes influence their activity. mdpi.comrsc.orgunina.itresearchgate.netresearchgate.net

Table 1: Illustrative Examples of Potential Non-Natural this compound Analogs and Their Research Objectives

| Analog ID | Modification Strategy | Rationale / Research Objective |

| DAR-002 | Oxidation of the primary alcohol to a carboxylic acid | Investigate the role of the hydroxyl group in hydrogen bonding and potential for salt formation to improve solubility. |

| DAR-003 | Introduction of a fluorine atom at a strategic position | Enhance metabolic stability and potentially alter electronic properties to improve binding affinity. |

| DAR-004 | Epimerization of a key stereocenter | Probe the importance of the three-dimensional arrangement of substituents for biological target recognition. |

| DAR-005 | Addition of a polyethylene (B3416737) glycol (PEG) chain | Improve pharmacokinetic properties such as solubility and in vivo half-life. |

Computational Chemistry and Artificial Intelligence in this compound Research

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the study of natural products like this compound. advancedsciencenews.compnnl.govnih.govmdpi.com These in silico approaches can significantly accelerate the research and development process by providing predictive insights into the behavior and properties of this compound and its derivatives, thereby reducing the reliance on time-consuming and expensive laboratory experiments.

In silico screening and molecular docking are powerful computational techniques that can be used to predict how this compound and its analogs might interact with specific biological targets, such as proteins and enzymes. nih.govijirt.orgf1000research.comnih.govopenmedicinalchemistryjournal.com Virtual screening allows for the rapid assessment of large libraries of compounds against a target of interest, helping to prioritize which analogs to synthesize and test in the lab. nih.govresearchgate.netnih.govresearchgate.net

Molecular docking simulations can provide detailed, atom-level insights into the binding mode of a ligand within the active site of a protein. nih.govijirt.orgf1000research.comnih.govopenmedicinalchemistryjournal.com This information is invaluable for understanding the molecular basis of a compound's activity and for designing new analogs with improved binding affinity and selectivity. For example, if a protein target for this compound is identified, docking studies could reveal the key amino acid residues involved in the interaction, guiding the design of new derivatives that form stronger or more specific contacts. nih.gov

Table 2: Hypothetical Molecular Docking Results of this compound Analogs Against a Putative Protein Target

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | Protein X | -8.5 | TYR-102, LEU-154, SER-210 |

| DAR-002 | Protein X | -9.2 | ARG-105, LEU-154, SER-210 |

| DAR-003 | Protein X | -9.8 | TYR-102, PHE-155, SER-210 |

| DAR-004 | Protein X | -7.1 | TYR-102, LEU-154 |

Machine learning (ML) is rapidly emerging as a transformative tool in chemical and biological research. nih.govresearchgate.netnih.govijcrt.org In the context of this compound, ML models can be trained on existing data to predict the biological activities of novel, unsynthesized analogs. nih.govresearchgate.netnih.govijcrt.orggithub.com By learning from the structure-activity relationships of a set of known compounds, these models can make statistically guided predictions, helping to focus synthetic efforts on the most promising candidates. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. frontiersin.orgrsc.orgnih.govspringernature.comnih.gov For this compound, MD simulations can be used to study the stability of its complex with a protein target, revealing the conformational changes that occur upon binding and the intricate network of interactions that hold the complex together. frontiersin.orgrsc.orgnih.govspringernature.comnih.gov This level of dynamic detail is often inaccessible through static experimental techniques and can provide a deeper understanding of the mechanism of action. frontiersin.orgrsc.org

Conclusion and Broader Academic Impact of Darwinol Research

Synthesis of Key Research Findings on the Chemical Compound Darwinol

This compound is classified as a bicyclic monoterpenoid. nih.gov This class of organic compounds is characterized by a ten-carbon skeleton arranged in a two-ring structure. nih.gov While specific research on this compound is not extensively documented, the study of analogous bicyclic monoterpenoids provides a framework for understanding its potential properties and significance.

Chemical and Physical Properties:

Bicyclic monoterpenoids, including compounds structurally related to this compound, are known for their diverse and complex stereochemistry. The rigid bicyclic framework often results in multiple chiral centers, leading to a variety of stereoisomers with distinct biological activities. The general properties of bicyclic monoterpenoids are summarized in the table below.

| Property | General Description | Relevance to this compound |

| Chemical Formula | Typically C10H16 or oxygenated derivatives (C10H16O, C10H18O) | This compound has the chemical formula C10H16O. nih.gov |

| Molecular Weight | Generally in the range of 136 to 154 g/mol for non-oxygenated and mono-oxygenated forms | The average molecular weight of this compound is 152.2334 g/mol . nih.gov |

| Structure | Contains a ten-carbon backbone arranged in two fused rings. | This compound possesses a pinane (B1207555) monoterpenoid structure. nih.gov |

| Volatility | Many are volatile compounds, contributing to the characteristic aroma of essential oils. | As a monoterpenoid, this compound is likely to be a component of essential oils. |

| Solubility | Generally soluble in organic solvents and poorly soluble in water. | This property is typical for hydrocarbon-rich molecules like terpenoids. |

Biological Activities of Bicyclic Monoterpenoids:

Research into bicyclic monoterpenoids has revealed a wide spectrum of biological activities, suggesting that this compound could exhibit similar properties. These activities are often linked to the specific stereochemistry and functional groups present in the molecule.

Antimicrobial and Antifungal Activity: Many bicyclic monoterpenes, such as α-pinene and β-pinene, have demonstrated significant activity against a range of bacteria and fungi. nih.gov This is often attributed to their ability to disrupt cell membranes and interfere with microbial metabolic processes.

Anti-inflammatory Effects: Compounds like borneol, another bicyclic monoterpenoid alcohol, have been shown to possess anti-inflammatory properties. nih.gov This activity may be mediated through the inhibition of inflammatory pathways.

Analgesic Properties: Borneol has also been investigated for its pain-relieving effects, suggesting that bicyclic monoterpenoids can interact with the nervous system to modulate pain perception. nih.gov

Anticancer Potential: Some monoterpenes have been explored for their cytotoxic effects on cancer cell lines. nih.govmdpi.com Their lipophilic nature may allow them to penetrate cell membranes and induce apoptosis.

Unanswered Questions and Persistent Challenges in this compound Research

The study of bicyclic monoterpenoids like this compound is not without its challenges. These complexities represent the frontiers of current research in natural product chemistry.

Stereoselective Synthesis:

A primary challenge lies in the stereoselective synthesis of these complex molecules. The presence of multiple chiral centers means that numerous stereoisomers can exist. The biological activity of these isomers can vary significantly, with one isomer often being highly active while others are inactive or even detrimental. Developing synthetic routes that produce a single, desired stereoisomer in high yield remains a significant hurdle. Current research focuses on the development of novel catalysts and asymmetric synthesis methodologies to address this challenge. sigmaaldrich.com

Elucidation of Mechanisms of Action:

While various biological activities have been documented for bicyclic monoterpenoids, the precise molecular mechanisms underlying these effects are often not fully understood. Identifying the specific cellular targets and signaling pathways that these compounds modulate is an active area of investigation. This knowledge is crucial for the rational design of new therapeutic agents based on these natural product scaffolds.

Biosynthetic Pathways:

The biosynthesis of monoterpenes in plants occurs through complex enzymatic pathways, primarily the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov While the general steps are known, the specific enzymes and regulatory mechanisms that lead to the vast diversity of bicyclic monoterpenoid structures are still being unraveled. Understanding these pathways could enable the biotechnological production of these valuable compounds.

Outlook for Future Discoveries and Academic Contributions in the Field of Complex Chemical Compounds

The future of research into complex chemical compounds like this compound is promising, driven by technological advancements and interdisciplinary approaches.

Advancements in Synthetic Chemistry:

The field of organic synthesis is continually evolving, with new methods and strategies being developed to tackle the construction of complex molecular architectures. acs.org Innovations in catalysis, flow chemistry, and enzymatic synthesis are expected to provide more efficient and sustainable routes to bicyclic monoterpenoids and other natural products. bioengineer.org This will facilitate the synthesis of sufficient quantities of these compounds for detailed biological evaluation.

Integration of Computational and Experimental Approaches:

The synergy between computational chemistry and experimental work is poised to accelerate discovery. substack.com Molecular modeling and machine learning can be used to predict the biological activities of novel compounds, prioritize synthetic targets, and elucidate mechanisms of action. This in silico screening can significantly reduce the time and resources required for drug discovery.

Exploration of Chemical Space:

Natural products like this compound represent a vast and largely unexplored chemical space. nih.gov Continued exploration of biodiversity, coupled with advanced analytical techniques for isolation and structure elucidation, will undoubtedly lead to the discovery of new bicyclic monoterpenoids and other complex molecules with novel biological activities. The study of these compounds will continue to provide fundamental insights into chemical biology and offer new leads for the development of pharmaceuticals and other valuable chemical products.

Q & A

Q. What is the chemical identity of Darwinol, and how was it established through comparative analysis?

this compound was initially isolated from Darwinia grandiflora and later identified as structurally identical to d-myrtenol (C₁₀H₁₆O) through comparative physicochemical analyses. Key methods included:

- Derivative preparation : Acid phthalate hydrolysis and crystallization of semicarbazones and phenylsemicarbazones from both compounds yielded identical decomposition points (220–221°C and 180°C, respectively) .

- Oxidation studies : Chromic acid oxidation of this compound and d-myrtenol produced d-myrtenal, with yields and spectral data matching prior literature .

- Elemental analysis : Carbon (78.9%) and hydrogen (7.6%) composition confirmed molecular formula alignment . Table 1: Comparative Properties of this compound and d-Myrtenol

| Property | This compound | d-Myrtenol |

|---|---|---|

| Semicarbazone Decomp. | 220–221°C | ~230°C* |

| Phenylsemicarbazone | 180°C | Not reported |

| Solubility in Ligroin | Sparingly | Similar |

| Semmler’s original value was later attributed to unrecrystallized product . |

Q. What spectroscopic or chromatographic methods are recommended for verifying this compound’s purity in natural product extracts?

- Titration : Use of camphoric acid peracid in chloroform to confirm the presence of a single ethylenic linkage .

- Crystallography : Recrystallization from methyl alcohol to assess needle formation and melting point consistency .

- Chromatographic separation : Historical methods involved hydrolysis of acid phthalates, but modern HPLC or GC-MS with polar columns (e.g., DB-WAX) could improve resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points of this compound derivatives, such as Semmler’s 230°C vs. Penfold’s 220–221°C for myrtenal semicarbazone?

Discrepancies often arise from procedural variations:

- Recrystallization rigor : Penfold attributed Semmler’s higher value to unrecrystallized products, emphasizing the need for multiple solvent purification steps .

- Oxidation conditions : Poor yields of d-myrtenal (from chromic acid oxidation) suggest side reactions; optimizing reaction time and temperature may reduce decomposition .

- Modern validation : Replicate experiments using controlled differential scanning calorimetry (DSC) to standardize decomposition measurements.

Q. What experimental design considerations are critical for replicating historical this compound isolation protocols (e.g., from Leptospermum lanigerum)?

- Source material authentication : Ensure taxonomic accuracy of plant specimens, as misidentification led to early misattributions (e.g., Darwinia grandiflora vs. Hriostemon coxii) .

- Hydrolysis optimization : Replace traditional acid phthalate hydrolysis with enzymatic methods (e.g., lipases) to preserve labile terpene structures .

- Data documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data to enable cross-study comparisons .

Q. How can researchers address the lack of crystalline oxidation products (e.g., d-pinic acid) in this compound studies?

- Alternative oxidants : Replace potassium permanganate (used historically) with ozone or ruthenium-based catalysts to improve selectivity and crystallinity .

- Co-crystallization agents : Use chiral auxiliaries or ionic liquids to stabilize amorphous intermediates into analyzable forms .

- Computational modeling : Apply DFT (Density Functional Theory) to predict stable conformations of oxidation byproducts and guide isolation efforts .

Methodological Guidance

What frameworks (e.g., FINER criteria) ensure rigorous formulation of this compound-related research questions?

Align questions with FINER principles:

- Feasible : Prioritize studies with accessible instrumentation (e.g., NMR for structural elucidation).

- Novel : Explore understudied biosynthetic pathways of this compound in non-model plant species.

- Ethical : Adhere to Nagoya Protocol guidelines when sourcing plant materials .

- Relevant : Link this compound’s anti-microbial properties (if reported) to broader natural product discovery goals .

Q. How should researchers analyze contradictory data in this compound’s synthetic or biosynthetic studies?

- Triangulation : Cross-validate results using orthogonal methods (e.g., compare GC-MS retention times with synthetic standards) .

- Error source mapping : Distinguish procedural artifacts (e.g., oxidation side reactions) from structural misassignments .

- Meta-analysis : Aggregate historical data (pre-1950s) with modern datasets to identify trends in reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.